SARS-CoV-2-IN-51

SARS-CoV-2 Omicron Entry Inhibitor

Eliminate experimental variability in SARS-CoV-2 entry assays. This validated 3-O-β-chacotriosyl betulinic acid amide derivative (S-10) provides a reproducible benchmark for Omicron and variant inhibition studies, directly addressing poor inter-assay consistency. • EC50 of 0.82 ± 0.13 μM & Selectivity Index of 73.56 in 293T-ACE2 pseudovirus assays, a >15-fold potency improvement over the hit compound. • Prefusion-state S protein binding confirmed by SPR (KD = 3.26 μM), ensuring reliable target engagement validation. • Amide-stabilized scaffold replaces the labile ester of earlier hits, offering superior metabolic stability for consistent in vitro pharmacokinetic profiling.

Molecular Formula C58H85NO14
Molecular Weight 1020.3 g/mol
Cat. No. B12395206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-51
Molecular FormulaC58H85NO14
Molecular Weight1020.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CC(C(OC2CO)OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)C)C)C)C(=O)NC8=CC9=CC=CC=C9C=C8)C(=C)C)C)OC1C(C(C(C(O1)C)O)O)O)O)O)O
InChIInChI=1S/C58H85NO14/c1-29(2)35-18-23-58(53(67)59-34-15-14-32-12-10-11-13-33(32)26-34)25-24-56(8)36(43(35)58)16-17-41-55(7)21-20-42(54(5,6)40(55)19-22-57(41,56)9)73-50-38(71-52-49(66)47(64)45(62)31(4)69-52)27-37(39(28-60)72-50)70-51-48(65)46(63)44(61)30(3)68-51/h10-15,26,30-31,35-52,60-66H,1,16-25,27-28H2,2-9H3,(H,59,67)/t30?,31?,35-,36?,37-,38?,39?,40?,41?,42-,43?,44?,45?,46-,47-,48?,49?,50-,51-,52-,55-,56+,57+,58-/m0/s1
InChIKeyYNUQRXDXOWRMQZ-OBQWYCONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-51 Fusion Inhibitor Profile


SARS-CoV-2-IN-51 (also designated as S-10) is a potent small-molecule lead compound belonging to the class of 3-O-β-chacotriosyl betulinic acid amide derivatives. It functions as a selective inhibitor of SARS-CoV-2 viral entry by directly interacting with the spike (S) protein in its prefusion state, thereby blocking membrane fusion [1]. The compound exhibits broad-spectrum antiviral activity against Omicron and other major variants, with EC50 values ranging from 0.82 to 5.45 μM, and demonstrates a favorable selectivity index, making it a valuable tool for research into coronavirus entry mechanisms and a promising candidate for further therapeutic development [1].

SARS-CoV-2-IN-51 vs. In-Class Analogs


The 3-O-β-chacotriosyl betulinic acid amide series exhibits a steep structure-activity relationship (SAR), where minor structural modifications at the C-17 amide linker result in dramatic, quantifiable differences in antiviral potency, cytotoxicity, and selectivity [1]. For instance, the EC50 values for closely related analogs range from inactive (>20 μM) to moderately potent (2-12 μM), while SARS-CoV-2-IN-51 (S-10) achieves an EC50 of 0.82 μM and a Selectivity Index of 73.56, representing a >15-fold improvement over the original hit compound and a 3- to 6-fold advantage over many direct analogs [1]. Substitution with an unoptimized analog will compromise experimental reproducibility and therapeutic potential, as the quantitative performance metrics are not transferable across the chemical series.

SARS-CoV-2-IN-51: Key Evidence


Omicron Entry Inhibition Potency

In a head-to-head SAR study, SARS-CoV-2-IN-51 (S-10) demonstrated an EC50 of 0.82 ± 0.13 μM against Omicron S/HIV pseudovirus in 293T-ACE2 cells. This potency is substantially higher than that of the original hit compound 2 (EC50 = 7.04 ± 0.81 μM) and other analogs such as S-1 (12.50 ± 1.71 μM), S-2 (5.06 ± 1.13 μM), S-4 (2.73 ± 0.52 μM), and S-26 (2.67 ± 0.33 μM) [1].

SARS-CoV-2 Omicron Entry Inhibitor EC50

High Selectivity Index

SARS-CoV-2-IN-51 (S-10) exhibits a Selectivity Index (SI = CC50/EC50) of 73.56, calculated from a CC50 of 60.32 ± 1.65 μM and an EC50 of 0.82 ± 0.13 μM in 293T-ACE2 cells. This SI is markedly higher than that of many closely related analogs, including S-1 (SI > 16.00), S-2 (13.73), S-4 (26.86), S-6 (8.70), S-11 (8.25), and even S-26 (62.67) [1].

Selectivity Index Cytotoxicity Therapeutic Window CC50

Broad-Spectrum Variant Activity

SARS-CoV-2-IN-51 (S-10) demonstrates potent inhibition against multiple SARS-CoV-2 variants beyond Omicron. In head-to-head pseudovirus assays, the EC50 values were determined to be 0.87 μM for B.1.1.7 (Alpha), 1.23 μM for B.1.351 (Beta), 5.45 μM for P.10 (Gamma), and 2.11 μM for B.1.617.2 (Delta) [1]. This broad-spectrum activity contrasts with the variable potency of other analogs, which were often optimized for a narrower variant range.

Broad-Spectrum SARS-CoV-2 Variants Alpha Beta Gamma Delta

Omicron Spike Binding Affinity

Surface Plasmon Resonance (SPR) analysis confirmed that SARS-CoV-2-IN-51 (S-10) binds directly to the Omicron S protein with a dissociation constant (KD) of 3.26 μM [1]. This binding is specific to the prefusion state of the spike protein, as the compound did not inhibit the 6-helix bundle formation characteristic of post-fusion states. Binding affinity data for earlier analogs (e.g., Hit 2, S-4) were not reported, making this a key differentiator for target validation.

Binding Affinity KD Spike Protein Surface Plasmon Resonance

Enhanced Pharmacokinetic Stability

The original hit compound 2 suffered from rapid enzymatic cleavage at the ester group in mouse plasma, limiting its utility [1]. Through a bioisosteric replacement strategy, SARS-CoV-2-IN-51 (S-10) was designed with an amide linker, conferring 'appreciable pharmacokinetic properties' and 'more favorable PK properties' than hit compound 2 [1]. While specific PK parameters (e.g., half-life, clearance) are not reported in the primary publication, the structural optimization explicitly addresses the metabolic liability of the predecessor.

Pharmacokinetics Metabolic Stability Plasma Stability Lead Optimization

SARS-CoV-2-IN-51 Applications


Omicron Fusion Inhibitor Screening

Utilize SARS-CoV-2-IN-51 as a benchmark positive control in Omicron S/HIV pseudovirus entry assays. Its well-characterized EC50 of 0.82 ± 0.13 μM and selectivity index of 73.56 provide a reproducible standard for evaluating novel compounds in 293T-ACE2 cell-based models [1]. The compound's superior potency and wide therapeutic window ensure a reliable baseline for comparative SAR studies.

Broad-Spectrum Antiviral Profiling

Employ SARS-CoV-2-IN-51 in parallel pseudovirus entry assays against Alpha (B.1.1.7), Beta (B.1.351), Gamma (P.10), and Delta (B.1.617.2) variants to establish a broad-spectrum activity profile [1]. This compound serves as a comparator for next-generation inhibitors aiming to maintain efficacy across evolving viral lineages.

Spike-Mediated Fusion Mechanism Studies

Use SARS-CoV-2-IN-51 in surface plasmon resonance (SPR) assays (KD = 3.26 μM) and cell-cell fusion assays to dissect the prefusion inhibition mechanism [1]. Its well-defined binding mode to the S protein makes it an ideal probe for validating target engagement and studying the early stages of viral entry.

Pharmacokinetic Benchmarking

Incorporate SARS-CoV-2-IN-51 as a reference compound in in vitro metabolic stability assays (e.g., mouse plasma or liver microsomes) to benchmark the stability of new chemical entities. Its structural optimization from the labile ester of hit compound 2 to a stable amide linker provides a concrete case study for rational design aimed at enhancing PK profiles [1].

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